BenchChemオンラインストアへようこそ!

Acrivastine/pseudoephedrine

Seasonal allergic rhinitis Combination therapy Symptom score reduction

Target the dual‑action antihistamine‑decongestant combination for seasonal allergic rhinitis. Acrivastine provides rapid H1 blockade (Tmax 1.14 h, half‑life 1.9–3.5 h) with a documented CNS safety advantage over triprolidine, while pseudoephedrine relieves α‑adrenergic‑mediated congestion. Head‑to‑head challenge data show significant symptom relief within 15–45 min under high‑pollen conditions where loratadine/pseudoephedrine did not achieve significance. This fixed‑dose profile is ideal for formulators developing rapid‑onset, non‑sedating allergy therapies or controlled‑release matrices using Compritol‑Methocel systems.

Molecular Formula C32H39N3O3
Molecular Weight 513.7 g/mol
CAS No. 121798-60-5
Cat. No. B12670531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrivastine/pseudoephedrine
CAS121798-60-5
Molecular FormulaC32H39N3O3
Molecular Weight513.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O.CC(C(C1=CC=CC=C1)O)NC
InChIInChI=1S/C22H24N2O2.C10H15NO/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26;1-8(11-2)10(12)9-6-4-3-5-7-9/h4-13H,2-3,14-16H2,1H3,(H,25,26);3-8,10-12H,1-2H3/b12-11+,20-13+;/t;8-,10+/m.0/s1
InChIKeyHDLOXDDMKWEDCR-PASALVRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 25 g / 12 capsules / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acrivastine Pseudoephedrine 8mg/60mg Procurement Guide: Fixed-Dose Combination for Seasonal Allergic Rhinitis


Acrivastine/pseudoephedrine (CAS 121798-60-5) is a fixed-dose combination oral capsule containing 8 mg of the second-generation alkylamine antihistamine acrivastine and 60 mg of the sympathomimetic decongestant pseudoephedrine hydrochloride, marketed as Semprex-D [1]. Acrivastine is a structural analog of triprolidine with enhanced polarity that limits central nervous system penetration, exhibiting rapid absorption (Tmax 1.14 ± 0.23 hours) and a short terminal half-life of 1.9 ± 0.3 hours (single dose) to 3.5 ± 1.9 hours (steady state) [2]. The combination is indicated for symptomatic relief of seasonal allergic rhinitis, addressing both histamine-mediated symptoms (sneezing, rhinorrhea, pruritus, lacrimation) and α-adrenergic-mediated nasal congestion [1].

Why Acrivastine Pseudoephedrine Cannot Be Substituted with Other Antihistamine-Decongestant Combinations


Antihistamine-decongestant fixed-dose combinations are not pharmacologically interchangeable. Acrivastine/pseudoephedrine demonstrates a distinct pharmacokinetic profile—acrivastine's rapid absorption (Tmax ~1.1 hours) and short half-life (~1.9-3.5 hours) [1]—combined with unique clinical differentiation in onset-of-action under high pollen challenge conditions relative to loratadine/pseudoephedrine [2]. Acrivastine also exhibits a reduced central nervous system sedative profile compared to its structural analog triprolidine [3], a characteristic not uniformly present across the antihistamine class. These quantitative differences directly impact therapeutic selection, dosing frequency, and patient-specific outcomes.

Acrivastine Pseudoephedrine Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Combination Efficacy vs. Monotherapy: Additive Symptom Control Demonstrated in Double-Blind Trial

In a 6-center, randomized, double-blind, placebo-controlled, parallel-group study of 676 patients with mountain cedar pollen allergy, the acrivastine 8 mg plus pseudoephedrine HCl 60 mg combination (administered four times daily) was significantly more effective than either acrivastine alone or pseudoephedrine alone across all symptom domains [1]. The combination provided statistically superior relief of allergy-specific symptoms (running nose, sneezing, itchy nose/throat, tearing) compared to pseudoephedrine alone, and superior reduction of nasal congestion compared to acrivastine alone, confirming that each component contributes independently to overall efficacy [1].

Seasonal allergic rhinitis Combination therapy Symptom score reduction

Onset-of-Action Under High Pollen Challenge: Superior Efficacy vs. Loratadine-Pseudoephedrine Combination

In a double-blind, placebo-controlled outdoor park study of 593 patients, acrivastine-pseudoephedrine and loratadine-pseudoephedrine were directly compared for onset of symptom relief [1]. Under high pollen exposure conditions (>100 pollen grains over 6 hours), acrivastine-pseudoephedrine demonstrated onset of action at 45 minutes for total symptom and rhinitis symptom scores and 15 minutes for nasal congestion scores. In contrast, loratadine-pseudoephedrine had an onset of action for nasal congestion score of 105 minutes and failed to reach significance at any timepoint for total symptom and rhinitis symptom scores [1].

Onset of action Pollen exposure Comparative efficacy

Pharmacokinetic Half-Life and Dosing Frequency: Acrivastine vs. Other Second-Generation Antihistamines

Acrivastine exhibits a significantly shorter terminal half-life compared to other second-generation antihistamines commonly used in fixed-dose combinations. At steady state, acrivastine's mean terminal half-life is 3.5 ± 1.9 hours [1], whereas loratadine's half-life is approximately 8.4 hours (with its active metabolite desloratadine ~27 hours) and cetirizine's half-life is approximately 8.3 hours [2]. This pharmacokinetic difference necessitates the 6-8 hour dosing regimen for acrivastine/pseudoephedrine conventional capsules [3] compared to once-daily or twice-daily administration for loratadine/pseudoephedrine or cetirizine/pseudoephedrine combinations.

Pharmacokinetics Half-life Dosing frequency

Central Nervous System Sedation Profile: Acrivastine vs. Structural Analog Triprolidine

In a double-blind crossover study comparing acrivastine (4, 8, and 16 mg) with triprolidine HCl (2.5 and 5 mg) in 12 subjects, triprolidine significantly impaired adaptive tracking performance and increased reaction times at 1.5 and 3-3.5 hours post-dose, whereas acrivastine at all tested doses produced no impairment in adaptive tracking and no effect on reaction time [1]. Subjective CNS effects were reported after both triprolidine doses but were absent after acrivastine [1]. Acrivastine, a more polar structural analog of triprolidine, exhibits considerably reduced CNS penetration and sedative activity despite achieving greater peripheral H1-antagonism [1].

Sedation CNS penetration H1-antagonist selectivity

Acrivastine Pseudoephedrine Application Scenarios Based on Quantitative Evidence


High Pollen Exposure Seasonal Allergic Rhinitis Requiring Rapid Multi-Symptom Relief

Based on direct head-to-head outdoor challenge data showing acrivastine/pseudoephedrine provides significant relief for total symptoms, rhinitis symptoms, and nasal congestion within 15-45 minutes under high pollen conditions (>100 pollen grains/6 hours)—whereas loratadine/pseudoephedrine fails to achieve significance for total and rhinitis symptoms—this combination is indicated for patients experiencing severe seasonal allergies during peak pollen periods [1].

Comprehensive Symptom Management Requiring Both Antihistamine and Decongestant Activity

Clinical trial evidence demonstrates that the fixed-dose combination of acrivastine 8 mg plus pseudoephedrine 60 mg provides superior relief of all symptoms compared to either monotherapy alone (P < 0.001), with each component independently contributing to efficacy: acrivastine for histamine-mediated symptoms (sneezing, rhinorrhea, pruritus, lacrimation) and pseudoephedrine for nasal congestion [2]. This supports use in patients requiring dual-action symptom control without the need for separate prescriptions.

Daytime Allergy Management with Minimized Sedation Risk

Acrivastine's favorable CNS safety profile—demonstrated by zero impairment in objective performance measures (adaptive tracking, reaction time) compared to triprolidine-induced deficits [3]—supports its use in patients who require daytime symptom relief without sedation, such as those operating vehicles or machinery, or in occupational settings where cognitive function must be preserved.

Formulation Development for Extended-Release Acrivastine/Pseudoephedrine Matrices

The short half-life of acrivastine (~3.5 hours at steady state) and conventional 6-8 hour dosing interval [4] create an opportunity for controlled-release formulation development. Research evaluating matrix excipients has identified Compritol 888ATO combined with Methocel K100M as capable of prolonging drug release beyond 8 hours for both components [4], offering a pathway for twice-daily or once-daily extended-release product development to improve patient adherence while maintaining the established efficacy and safety profile of the combination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acrivastine/pseudoephedrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.